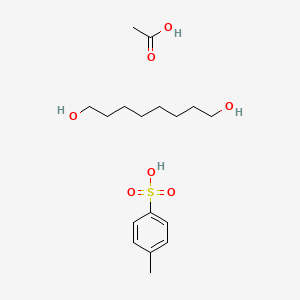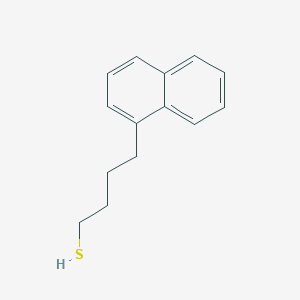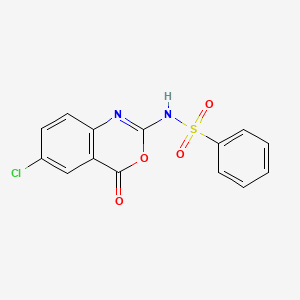
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring fused with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide typically involves the cyclization of anthranilic acid derivatives with sulfonamide precursors. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as pyridine to form the benzoxazine ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The benzoxazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aniline, piperidine, and other amines . Reaction conditions often involve the use of solvents such as chloroform or ethanol and catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives and sulfonamide compounds. These products can exhibit different chemical and biological properties depending on the substituents introduced during the reactions.
Scientific Research Applications
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound’s unique chemical structure allows it to be used in the synthesis of advanced materials, including polymers and resins.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-methyl-2-furanyl)methylacetamide
- 2-(3-Nitrophenyl)-3,1-benzoxazin-4-one
- 2-(3-Thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester
Uniqueness
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and sulfonamide groups enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
116445-92-2 |
|---|---|
Molecular Formula |
C14H9ClN2O4S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H9ClN2O4S/c15-9-6-7-12-11(8-9)13(18)21-14(16-12)17-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
KGMGHHDDTVUDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


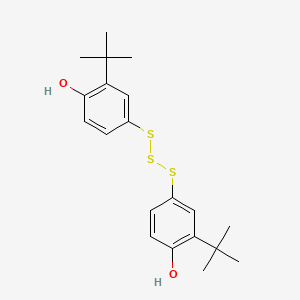


![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
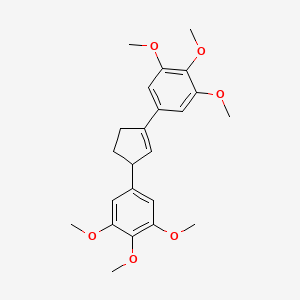
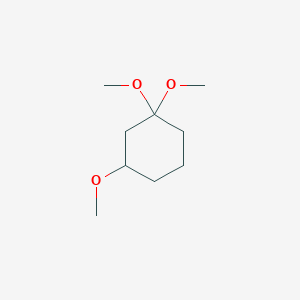
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
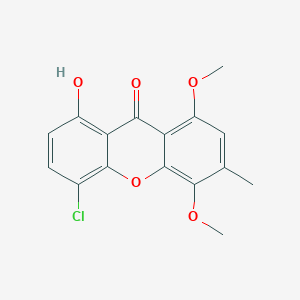
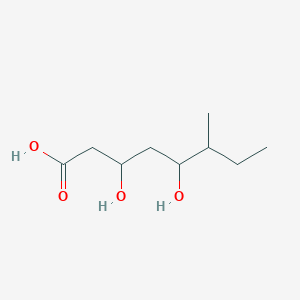
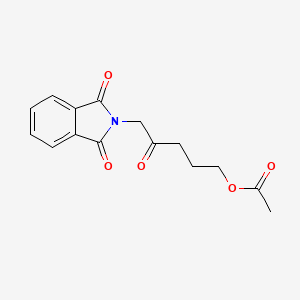
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
